molecular formula C13H14BrN3O2 B2396566 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide CAS No. 1448122-78-8

5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2396566
CAS RN: 1448122-78-8
M. Wt: 324.178
InChI Key: DVTBKCMBVRTEHO-UHFFFAOYSA-N
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Description

5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the furan carboxamide family and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide involves its interaction with the catalytic domain of the target enzyme. This interaction leads to the inhibition of enzyme activity, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide are dependent on the specific enzyme that is inhibited. For example, inhibition of protein kinases can lead to the modulation of various signaling pathways, while inhibition of phosphodiesterases can lead to an increase in intracellular cAMP levels. These effects can have implications for several diseases, including cancer, inflammation, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide in lab experiments include its high potency and selectivity for specific enzymes. However, the limitations of using this compound include its relatively complex synthesis and the potential for off-target effects.

Future Directions

There are several future directions for research involving 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide. These include the development of more efficient synthesis methods, the identification of new target enzymes, and the optimization of the compound for in vivo studies. Additionally, the potential for combination therapies involving this compound and other inhibitors is an area of active research.

Synthesis Methods

The synthesis of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide involves several steps. The starting material for the synthesis is furan-2-carboxylic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid to form the corresponding amide. Finally, the amide is brominated using N-bromosuccinimide to yield the desired product.

Scientific Research Applications

5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have promising activity as an inhibitor of several important enzymes, including protein kinases and phosphodiesterases. These enzymes play crucial roles in various cellular processes, and their inhibition can have therapeutic implications for several diseases, including cancer and inflammation.

properties

IUPAC Name

5-bromo-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-17-10(8-2-3-8)6-9(16-17)7-15-13(18)11-4-5-12(14)19-11/h4-6,8H,2-3,7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTBKCMBVRTEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=C(O2)Br)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide

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